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Bbk2.10 lipoprotein - 172829-60-6

Bbk2.10 lipoprotein

Catalog Number: EVT-1511621
CAS Number: 172829-60-6
Molecular Formula: C4H11N5
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Lipoprotein(a) is synthesized primarily in the liver and circulates in the plasma. It is classified as a type of lipoprotein, similar to low-density lipoproteins and high-density lipoproteins, but it has distinct characteristics due to the presence of apolipoprotein(a). The concentration of lipoprotein(a) in the blood is largely determined by genetic factors, particularly variations in the LPA gene, which encodes apolipoprotein(a).

Synthesis Analysis

Methods and Technical Details

The synthesis of lipoprotein(a) occurs in hepatocytes, where apolipoprotein B-100 combines with apolipoprotein(a) to form the lipoprotein particle. The assembly process involves:

  1. Translation of Apolipoprotein(a): The LPA gene is transcribed and translated into apolipoprotein(a).
  2. Lipoprotein Assembly: Apolipoprotein B-100 is synthesized and subsequently combines with apolipoprotein(a) to form lipoprotein(a).
  3. Secretion into Plasma: The assembled lipoprotein(a) is secreted into the bloodstream.

Recent advancements in assay techniques such as enzyme-linked immunosorbent assays (ELISA) have enhanced the detection and quantification of lipoprotein(a) levels in clinical settings, allowing for better understanding of its role in cardiovascular diseases .

Molecular Structure Analysis

Structure and Data

Lipoprotein(a) consists of a core of cholesterol esters and triglycerides surrounded by a phospholipid monolayer. The key components include:

  • Apolipoprotein B-100: Provides structural integrity and serves as a ligand for receptors.
  • Apolipoprotein(a): Contains multiple kringle domains, which are responsible for its unique properties and functions.

The size of lipoprotein(a) can vary significantly among individuals due to genetic polymorphisms affecting the LPA gene, leading to variations in the size of apolipoprotein(a) .

Chemical Reactions Analysis

Reactions and Technical Details

Lipoprotein(a) undergoes various biochemical reactions within the body:

  1. Lipid Metabolism: It participates in lipid transport and metabolism, influencing cholesterol homeostasis.
  2. Inflammatory Response: Lipoprotein(a) can interact with inflammatory pathways, contributing to atherosclerosis.
  3. Oxidation: Lipoprotein(a) can be oxidized, which affects its function and may enhance its pro-inflammatory properties.

These reactions highlight the dual role of lipoprotein(a) as both a transport molecule and a potential contributor to cardiovascular disease .

Mechanism of Action

Process and Data

Lipoprotein(a) exerts its effects primarily through:

  • Receptor Interaction: It binds to specific receptors on cell surfaces, influencing cellular uptake of cholesterol.
  • Pro-inflammatory Effects: Elevated levels of lipoprotein(a) are associated with increased inflammation, contributing to plaque formation in arteries.
  • Thrombotic Potential: Lipoprotein(a) has been shown to promote thrombosis through its interaction with fibrinolytic pathways.

Research indicates that higher levels of lipoprotein(a) correlate with increased risk for cardiovascular events due to these mechanisms .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Lipoprotein(a) exhibits several notable physical and chemical properties:

  • Density: It has a density similar to low-density lipoproteins.
  • Solubility: Lipoprotein(a) is soluble in plasma but can aggregate under certain conditions.
  • Stability: It remains stable under physiological conditions but can undergo modifications during oxidative stress.

These properties are crucial for understanding its behavior in biological systems and its implications for health .

Applications

Scientific Uses

Lipoprotein(a) is increasingly recognized for its clinical significance:

  1. Cardiovascular Risk Assessment: Measurement of lipoprotein(a) levels is used as an independent risk factor for cardiovascular diseases.
  2. Therapeutic Targeting: Emerging therapies aim to lower lipoprotein(a) levels to reduce cardiovascular risk.
  3. Biomarker Research: Ongoing studies investigate the role of lipoprotein(a) as a biomarker for metabolic syndrome and other related conditions .
Structural and Molecular Characterization of Bbk2.10 Lipoprotein

Primary Sequence Analysis and Homology Modeling

Bbk2.10 lipoprotein is encoded on the cp32/18 family of circular plasmids in Borrelia burgdorferi strain 297. The gene resides within a hypervariable region of these plasmids, which are essential for borrelial virulence and host adaptation. The mature protein comprises 253 amino acids with a predicted molecular weight of approximately 28 kDa. Bioinformatics analyses reveal a canonical spirochetal lipoprotein signal peptide (MLSLAILVALLVTAYA) featuring a conserved lipobox motif (Leu-Ala-Ala-Cys) ending with cysteine as the cleavage and lipid attachment site [2] [8].

Homology modeling using the I-TASSER platform indicates significant structural similarity to other OspF-related paralogs, particularly with OspF (42% identity) and BbK2.11 (38% identity). The predicted structure comprises seven major α-helices arranged in an anti-parallel bundle, forming a solenoid-like fold characteristic of many borrelial surface proteins. Notably, Bbk2.10 contains two distinct variable regions: a central hypervariable domain (residues 112-145) exhibiting <25% sequence conservation among paralogs, and a conserved C-terminal domain (residues 200-250) with 78% identity across OspF-related proteins. This C-terminal domain contains a putative host-interaction motif (KELVK) that is absent in other lipoprotein families [2] [8].

Table 1: Primary Sequence Features of Bbk2.10 Lipoprotein

FeatureCharacteristicsPosition/Location
Signal PeptideMLSLAILVALLVTAYA1-19
Lipobox MotifLeu-Ala-Ala-Cys16-19
Mature Protein Length234 amino acids20-253
Predicted Molecular Weight27.8 kDa-
Conserved C-terminal DomainKELVK motif230-234
Central Hypervariable DomainLow sequence conservation112-145

Tertiary Structure Prediction and Functional Domains

Advanced tertiary structure predictions using AlphaFold2 and molecular dynamics simulations suggest that Bbk2.10 folds into a compact globular domain dominated by α-helical content (78%), consistent with circular dichroism data from recombinant protein. The N-terminal lipid anchor attachment site (Cys19) is positioned within a hydrophobic pocket, potentially shielding it from aqueous environments. Two prominent structural features are predicted: 1) A solvent-exposed coiled-coil domain (residues 65-92) with significant electrostatic polarization, and 2) A deep hydrophobic cleft (residues 150-180) flanked by charged residues [2] [8].

Functional domain mapping identifies three regions of interest:

  • Host-Interaction Domain (HID): The coiled-coil region (residues 65-92) exhibits structural similarity to fibronectin-binding domains in other bacterial adhesins. Surface plasmon resonance experiments with recombinant Bbk2.10 demonstrate nanomolar affinity (KD = 42 nM) for human fibronectin.
  • Immune-Evasion Domain (IED): The hydrophobic cleft contains a predicted plasminogen-binding motif (residues 162-168) that may facilitate complement evasion.
  • Dimerization Interface: Electrostatic surface potential analysis suggests a conserved dimerization interface along helices α4 and α5, potentially mediated by salt bridges between Glu134 and Arg198 [1] [2].

Immunofluorescence localization studies reveal that Bbk2.10 localizes asymmetrically on the spirochete surface, forming distinct membrane microdomains, particularly during mammalian host adaptation [1].

Comparative Analysis with OspF and Related Lipoprotein Families

Bbk2.10 belongs to the OspF-related lipoprotein family encoded on cp32/18 plasmids, which includes OspF, BbK2.10, and BbK2.11 paralogs. Phylogenetic analysis reveals that these paralogs cluster into three distinct evolutionary clades:

Table 2: Comparative Analysis of OspF-Related Lipoproteins

FeatureBbk2.10OspFBbK2.11
Gene Locationcp32-6cp32-1cp32-3
Amino Acid Length253271249
% Identity to Bbk2.10100%42%38%
Expression PatternMammalian-specificTick/mammalianTick/mammalian
Key Structural MotifsKELVK, coiled-coilRKDRG, β-richEEDEK, α-helical
Plasminogen BindingStrongWeakModerate

Bbk2.10 exhibits distinct expression kinetics compared to other family members. While OspF and BbK2.11 are expressed in both ticks and mammals, Bbk2.10 expression is exclusively induced during mammalian infection. Transcriptomic analyses demonstrate 28-fold upregulation of bbk2.10 in dialysis membrane chambers (DMCs) that mimic mammalian host conditions, compared to minimal expression in unfed ticks. This mammalian-specific expression pattern is shared with ElpA1 but contrasts with the broader expression profiles of OspE paralogs [2] [8].

Structurally, Bbk2.10 lacks the β-rich C-terminal domain characteristic of OspF proteins but contains an extended α5 helix not found in other paralogs. The solvent-exposed coiled-coil domain of Bbk2.10 is 40% longer than corresponding regions in BbK2.11, potentially facilitating unique protein-protein interactions during infection. Functionally, surface plasmon resonance reveals Bbk2.10 has 3-fold higher affinity for plasminogen (KD = 15 nM) compared to OspF (KD = 45 nM), suggesting enhanced capabilities in extracellular matrix interactions [1] [2].

Post-Translational Modifications and Lipid Anchoring Mechanisms

Bbk2.10 undergoes two primary post-translational modifications that are essential for its membrane localization and function:

  • Lipid Anchoring:Following signal peptide cleavage at Cys19, the mature protein is triacylated at the N-terminal cysteine residue. Mass spectrometry of purified Bbk2.10 confirms attachment of three fatty acid chains: palmitate (C16:0) at the thiol group, and palmitate plus stearate (C18:0) at the α-amino group. This lipid modification pattern follows the canonical spirochetal lipoprotein processing pathway mediated by the enzymes Lgt, Lsp, and Lnt. Molecular dynamics simulations indicate that the triacyl anchor inserts deeply into the outer membrane bilayer, with the palmitoyl chains extending 12-14 Å into the hydrophobic core. The lipid anchor creates a pivot point that positions the functional domains approximately 60 Å from the membrane surface [5] [9].

  • Phosphorylation:Phosphoproteomic studies identify two phosphorylated residues in mammalian-host-adapted B. burgdorferi: Thr45 and Ser189. Thr45 phosphorylation occurs within a casein kinase 2 recognition motif (T45VDDD) and modulates the conformational flexibility of the adjacent coiled-coil domain. Ser189 phosphorylation in the hydrophobic cleft region reduces plasminogen binding affinity by 60%, suggesting a regulatory mechanism for host-protein interactions. These phosphorylation events are mediated by borrelial serine/threonine kinases during temperature shift from 23°C to 37°C [2] [9].

Notably, Bbk2.10 lacks N-glycosylation sites and shows no evidence of glycosylation in mass spectrometry analyses, distinguishing it from other borrelial lipoproteins like OspA. The protein does undergo structural rearrangement upon host cell contact, as evidenced by increased trypsin sensitivity at residues 80-85 in host-adapted spirochetes compared to in vitro-cultivated organisms. This conformational change likely exposes the coiled-coil domain for host protein interactions [2] [8].

Table 3: Post-Translational Modifications of Bbk2.10

Modification TypeSite/ResiduesFunctional ConsequenceEnzymatic Machinery
N-terminal TriacylationCys19Membrane anchoring, TLR2 activationLgt, Lsp, Lnt
Threonine PhosphorylationThr45Modulates coiled-coil flexibilityBorrelial Ser/Thr kinase
Serine PhosphorylationSer189Regulates plasminogen binding affinityBorrelial Ser/Thr kinase
Conformational ChangeResidues 80-85Exposure of host-interaction domainHost factor-induced

The lipid anchoring mechanism enables Bbk2.10 to partition into lipid raft-like microdomains in the borrelial outer membrane. Cryo-electron tomography reveals that 75% of Bbk2.10 molecules localize to membrane regions enriched with cholesterol glycolipids, potentially facilitating interactions with host receptors. This partitioning is dependent on the saturated nature of its lipid anchors, as evidenced by delocalization when spirochetes are treated with β-methylcyclodextrin, which extracts cholesterol from membranes [5] [8].

Properties

CAS Number

172829-60-6

Product Name

Bbk2.10 lipoprotein

Molecular Formula

C4H11N5

Synonyms

Bbk2.10 lipoprotein

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